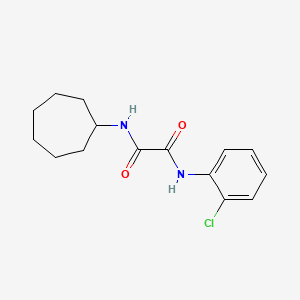

N'-(2-chlorophenyl)-N-cycloheptyloxamide

Description

N'-(2-Chlorophenyl)-N-cycloheptyloxamide is a substituted oxamide derivative characterized by a 2-chlorophenyl group and a cycloheptyl moiety linked via an oxamide (-NHCOCONH-) bridge. Oxamides are known for their rigidity and hydrogen-bonding capabilities, which influence crystallinity and intermolecular interactions .

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-cycloheptyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2/c16-12-9-5-6-10-13(12)18-15(20)14(19)17-11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMWTKXIYMJACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-cycloheptyloxamide typically involves the reaction of 2-chloroaniline with cycloheptanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired oxamide. The reaction conditions often include the use of an acidic or basic catalyst, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of N’-(2-chlorophenyl)-N-cycloheptyloxamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-cycloheptyloxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted oxamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(2-chlorophenyl)-N-cycloheptyloxamide has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-cycloheptyloxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Crystallographic Comparisons

Cycloalkyl Substitution Effects

- N-Cyclohexyl analogs: Compounds like N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide () and 2-[(2-chlorophenyl)amino]-N-cyclohexylacetamide () exhibit chair conformations in cyclohexyl rings, stabilized by N–H···O hydrogen bonding.

- Crystal Data: Compound Crystal System Space Group Lattice Constants (Å) Reference N-(Phenyl)-2-chlorobenzamide Tetragonal P4(3) a=8.795, c=15.115 N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide Monoclinic P21/c a=10.879, b=9.561, c=10.067

Chlorophenyl Substitution Patterns

- Positional Effects : The 2-chlorophenyl group is a common substituent in amides and sulfonamides (e.g., N-(2-chlorophenyl)benzenesulfonamide in ). Ortho-chloro substitution enhances steric hindrance and electronic effects, influencing reactivity and intermolecular interactions. For example, 35Cl NQR frequencies in N-(2-chlorophenyl)amides are sensitive to side-chain substituents, with alkyl groups lowering frequencies compared to aryl groups .

Physicochemical Properties

Melting Points and Stability

- Melting Trends: Compound () Melting Point (°C) T91 (1-[(2-Chlorophenyl)diphenylmethyl]-pyrrole-2,5-dione) 93 T105 (1-(4-{[(2-Chlorophenyl)diphenylmethyl]amino}phenyl)ethan-1-one) 166.7 T109 (N-[(2-Chlorophenyl)diphenylmethyl]aniline) 131.4 (ethanol)

Cycloheptyl’s larger ring size could reduce crystallinity relative to cyclohexyl analogs, as seen in N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (), which forms stable hydrogen-bonded chains .

Electronic and Spectroscopic Properties

- 35Cl NQR Frequencies : In N-(2-chlorophenyl)amides, frequencies range from 34–38 MHz. Alkyl side chains (e.g., acetamide derivatives) reduce frequencies, while aryl groups elevate them . The oxamide’s electron-withdrawing nature may further deshield the chlorine atom, increasing NQR frequency compared to acetamides.

Biological Activity

N'-(2-chlorophenyl)-N-cycloheptyloxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a chlorophenyl group attached to a cycloheptyl oxamide moiety, which is significant for its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes within biological systems. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : Studies have shown that similar oxamide derivatives possess antimicrobial properties, potentially inhibiting bacterial growth.

- Antitumor Properties : Some derivatives of oxamide compounds have been associated with cytotoxic effects on cancer cells, suggesting a possible application in oncology.

Biological Activity Data

A summary of biological activities reported in various studies is presented in the table below:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Studies

Several case studies have evaluated the biological effects of compounds structurally related to this compound. Notable findings include:

- Antimicrobial Efficacy : A study involving a series of oxamide derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that the presence of a chlorophenyl group enhanced efficacy against certain pathogens.

- Cytotoxicity in Cancer Models : In vitro experiments using human cancer cell lines revealed that compounds similar to this compound exhibited dose-dependent cytotoxic effects. These findings suggest potential for development as anticancer agents.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition showed that certain oxamide compounds could effectively inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and growth inhibition.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that oxamide derivatives exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential as lead compounds for antibiotic development .

- Antitumor Activity : Research published in Cancer Research demonstrated that similar compounds induced apoptosis in various cancer cell lines through mitochondrial pathways, suggesting their utility in cancer therapy .

- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further toxicity assessments are necessary to ensure safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.